p38α/MAPK14 Inhibition vs. SB203580
The imidazol-5-yl pyridine scaffold was used to design compound 11d, which demonstrated an IC50 of 45 nM against p38α/MAPK14 kinase [1]. This potency is approximately 67-fold to 111-fold higher than the widely used reference p38 MAPK inhibitor SB203580, which has a reported IC50 of 3–5 μM .
| Evidence Dimension | p38α/MAPK14 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 45 nM (Compound 11d derived from 2-(1H-imidazol-5-yl)pyridine scaffold) |
| Comparator Or Baseline | 3–5 μM (SB203580, reference p38 MAPK inhibitor) |
| Quantified Difference | 67-fold to 111-fold higher potency |
| Conditions | In vitro p38α/MAPK14 kinase inhibitory assay |
Why This Matters
This nanomolar potency demonstrates that the scaffold enables potent target engagement, supporting its procurement for hit-to-lead programs targeting p38α/MAPK14.
- [1] Ali, E. M. H., Abdel-Maksoud, M. S., Hassan, R. M., Mersal, K. I., Ammar, U. M., Choi, S.-I., Han, H.-S., Kim, H.-K., Lee, A., Lee, K.-T., & Oh, C.-H. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic & Medicinal Chemistry, 31, 115969. View Source
